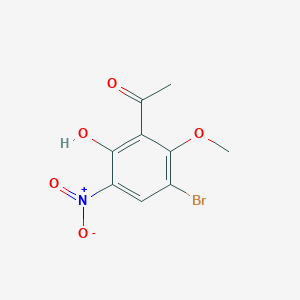
Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester is a complex organic compound with the molecular formula C30H57O6PS3 and a molecular weight of 640.938741 g/mol . This compound is known for its unique structure, which includes a phosphinidynetris(thio) group and triisooctyl ester groups. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester typically involves the reaction of acetic acid derivatives with phosphinidynetris(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The raw materials are carefully selected and purified to minimize impurities that could affect the final product’s performance . Advanced techniques such as distillation, crystallization, and chromatography are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinidynetris(thio) group.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinidynetris(thio) oxides, while substitution reactions can produce a wide range of ester derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester involves its interaction with specific molecular targets and pathways. The phosphinidynetris(thio) group can interact with various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects. The ester groups can also influence the compound’s solubility and reactivity, affecting its overall performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2,2’,2’'-phosphinidynetris-, trimethyl ester
- Acetic acid, 2,2’,2’'-phosphinidynetris-, triethyl ester
- Acetic acid, 2,2’,2’'-phosphinidynetris-, tripropyl ester
Uniqueness
What sets acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester apart from similar compounds is its unique combination of the phosphinidynetris(thio) group and triisooctyl ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
51032-53-2 |
|---|---|
Molekularformel |
C30H57O6PS3 |
Molekulargewicht |
640.9 g/mol |
IUPAC-Name |
6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate |
InChI |
InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3 |
InChI-Schlüssel |
IPCXGXNFLOWUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)





